Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate
Description
Molecular Structure and Isomerism
Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate possesses a molecular formula of C₁₄H₁₀F₃NO₂ with a calculated molecular weight of 281.23 grams per mole. The structural architecture consists of a benzoic acid methyl ester linked to a pyridine ring bearing a trifluoromethyl substituent at the 4-position. The compound exhibits a rigid planar configuration due to the aromatic nature of both the benzene and pyridine rings, with the ester linkage providing a point of potential rotational freedom around the carbon-oxygen bond.
The three-dimensional conformational analysis reveals that the compound can adopt multiple spatial arrangements, with PubChem reporting eight distinct conformers for this molecule. The trifluoromethyl group, positioned at the 4-position of the pyridine ring, introduces significant steric and electronic effects that influence the overall molecular geometry. The electron-withdrawing nature of the trifluoromethyl group creates a notable dipole moment across the pyridine ring, affecting intermolecular interactions and contributing to the compound's unique physicochemical profile.
Regarding isomerism, this compound does not exhibit geometric isomerism due to the absence of carbon-carbon double bonds or cyclic constraints that would restrict rotation. However, the presence of the asymmetric substitution pattern around the pyridine ring could theoretically allow for positional isomers if the trifluoromethyl group were relocated to different positions on the pyridine ring. The current 4-trifluoromethyl substitution pattern represents one specific regioisomer among several possible arrangements.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of both the aromatic protons and the trifluoromethyl group. The fluorine-19 nuclear magnetic resonance spectrum typically exhibits a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, appearing in the characteristic downfield region typical of aromatic trifluoromethyl substituents.
The proton nuclear magnetic resonance spectrum displays multiple aromatic signals corresponding to the substituted benzene and pyridine rings. The benzene ring protons appear as a characteristic pattern reflecting the para-disubstitution, while the pyridine ring protons exhibit distinct chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the nitrogen heteroatom. The methyl ester protons typically appear as a singlet in the aliphatic region, around 3-4 parts per million.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 281, consistent with the calculated molecular weight. The fragmentation pattern typically shows characteristic losses corresponding to the methoxy group and trifluoromethyl moiety, providing structural confirmation through spectral interpretation. The base peak often corresponds to fragments retaining the aromatic core structure, reflecting the stability of the conjugated aromatic system.
Thermal Properties (Melting Point, Boiling Point)
The thermal properties of this compound reflect its molecular structure and intermolecular interactions. Available data indicates that the compound exhibits a solid state at room temperature, appearing as a white to off-white crystalline material depending on purity and preparation conditions. The presence of the trifluoromethyl group significantly influences the thermal behavior by affecting both intermolecular van der Waals interactions and dipole-dipole interactions between molecules.
Limited experimental data is available regarding specific melting and boiling point values for this exact compound from the search results. However, the molecular structure suggests that the melting point would be influenced by the rigidity of the aromatic framework and the potential for intermolecular interactions through the ester functionality and the polarized pyridine ring. The trifluoromethyl group typically increases the boiling point compared to non-fluorinated analogs due to the high electronegativity of fluorine atoms and the resulting dipole moment.
The thermal stability of the compound under heating conditions would be expected to be reasonable given the aromatic nature of the core structure. However, the ester linkage represents a potential site for thermal decomposition at elevated temperatures, particularly in the presence of moisture or basic conditions that could promote hydrolysis reactions.
Solubility and Partition Coefficients
The solubility profile of this compound is significantly influenced by the presence of the trifluoromethyl group, which enhances lipophilicity compared to non-fluorinated analogs. The compound demonstrates characteristics typical of moderately polar organic molecules, with solubility patterns that reflect both the hydrophobic aromatic framework and the polar ester functionality.
The trifluoromethyl substitution substantially increases the lipophilic character of the molecule, potentially improving its partition coefficient in octanol-water systems compared to the corresponding non-fluorinated compound. This enhanced lipophilicity is attributed to the unique properties of the carbon-fluorine bonds, which contribute to increased molecular volume while maintaining relatively low polarizability.
Specific experimental solubility data in various solvents is not extensively documented in the available literature for this compound. However, based on structural considerations, the compound would be expected to show good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, while exhibiting limited aqueous solubility due to the predominantly hydrophobic character imparted by the aromatic rings and trifluoromethyl group.
Stability Under Ambient and Extreme Conditions
The stability profile of this compound under various environmental conditions is influenced by several structural factors, including the aromatic framework, ester functionality, and trifluoromethyl group. Under ambient storage conditions, the compound demonstrates reasonable stability when stored properly, as indicated by commercial suppliers recommending ambient temperature storage.
The aromatic core structure provides inherent stability against oxidative degradation and thermal stress. The trifluoromethyl group contributes to enhanced metabolic stability compared to non-fluorinated analogs, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry and resist metabolic cleavage. This enhanced stability makes the compound particularly valuable in pharmaceutical applications where metabolic resistance is desired.
The ester functionality represents the most vulnerable site for chemical degradation, particularly under conditions of high humidity, extreme pH values, or elevated temperatures. Hydrolytic cleavage of the ester bond could occur under acidic or basic conditions, leading to formation of the corresponding carboxylic acid and methanol. However, under neutral, dry conditions at ambient temperature, the ester linkage remains stable for extended periods.
Extreme conditions such as prolonged exposure to intense ultraviolet radiation, strong oxidizing agents, or high temperatures above 200 degrees Celsius could potentially lead to degradation pathways involving either the aromatic rings or the ester functionality. The trifluoromethyl group itself remains exceptionally stable under most chemical conditions due to the strength of the carbon-fluorine bonds.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-9(3-5-10)12-8-11(6-7-18-12)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZFMSIAASNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171849 | |
| Record name | Benzoic acid, 4-[4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-44-5 | |
| Record name | Benzoic acid, 4-[4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[4-(trifluoromethyl)-2-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Method (Method C)
- Reactants : 2-(4-(trifluoromethyl)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (or similar pyridin-2-yl intermediate) and aryl halide such as methyl 4-bromobenzoate.
- Catalysts and Ligands : Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq).
- Base : tert-Butoxide sodium (t-BuONa, 2 eq).
- Solvent : Toluene.
- Conditions : Stirring under nitrogen atmosphere at 110 °C for 12 hours.
- Workup : Concentration under reduced pressure, followed by preparative HPLC purification.
This method yields the target compound in good purity and yield by forming the C–C bond between the pyridine and benzoate rings efficiently.
Esterification and Amidation Approaches (Method D)
- Reactants : 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and methyl 4-carboxybenzoate derivatives.
- Coupling Agents : EDCI (3 eq) for amide bond formation.
- Solvent : Pyridine.
- Conditions : Stirring at room temperature (~25 °C) for 12 hours.
- Workup : Extraction with ethyl acetate, washing, drying, and concentration.
This approach is useful when preparing amide-linked analogues but can be adapted for ester formation by appropriate choice of reagents.
Representative Reaction Table
| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cross-Coupling (Method C) | 2-(4-(trifluoromethyl)pyridin-2-yl)imidazo intermediate + methyl 4-bromobenzoate | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 110 °C | 12 h | High (not specified) | Under N2, purified by prep-HPLC |
| Esterification (Method D) | 2-(2-pyridyl)imidazo amine + methyl 4-carboxybenzoate | EDCI | Pyridine | 25 °C | 12 h | Moderate to high | Extraction and purification by chromatography |
Analytical and Purification Details
- Monitoring : Reactions are monitored by LC-MS and TLC.
- Purification : Silica gel chromatography and preparative HPLC are standard.
- Characterization : 1H NMR (500 MHz), LC-MS, and HRMS confirm structure and purity (≥95%).
- Instrumentation : Use of Agilent HPLC-MS systems, Waters Xevo G2 QTof for HRMS, and Varian 500 MHz NMR spectrometer.
Additional Notes on Reagents and Conditions
- All reagents and solvents are commercially sourced and used without further purification.
- Reactions are typically conducted under inert atmosphere (nitrogen) to prevent catalyst degradation.
- Bases like t-BuONa facilitate deprotonation and promote cross-coupling efficiency.
- Ligands such as XantPhos stabilize the palladium catalyst and enhance selectivity.
- Temperature control is critical: elevated temperatures (~110 °C) are common for cross-coupling, while esterification proceeds at milder conditions (~25 °C).
Summary of Research Findings
- The palladium-catalyzed cross-coupling method (Method C) is the preferred route for constructing the key C–C bond in methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate.
- The use of bulky ligands and strong bases under anhydrous conditions ensures high yields and purity.
- The compound’s purity is consistently verified by advanced chromatographic and spectroscopic techniques, ensuring suitability for further biological or medicinal chemistry applications.
- Alternative methods involving amidation or esterification can be employed depending on the desired derivative or intermediate.
This comprehensive overview synthesizes detailed preparation methodologies for this compound, reflecting current best practices in synthetic organic chemistry from multiple authoritative sources.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development
Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential as inhibitors in cancer therapy, particularly targeting pathways involving the PI3K/mTOR signaling cascade. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced bioactivity and metabolic stability .
Case Study: PI3K/mTOR Inhibitors
A study highlighted the synthesis of related compounds that act as potent inhibitors of the PI3K/mTOR pathway, which is crucial in oncology. The incorporation of this compound into these structures has shown promise in enhancing their efficacy against tumor cells .
2. Antimicrobial Applications
The compound's structural characteristics make it suitable for developing antimicrobial agents. Pyridine derivatives are known for their antibacterial and antifungal properties, with modifications leading to improved activity profiles.
Case Study: Antimicrobial Efficacy
In a recent investigation, derivatives of this compound were tested against various microbial strains. Results indicated significant antimicrobial activity, suggesting its potential use in formulating new antibiotics or antifungal treatments .
Material Science Applications
1. Polymer Chemistry
This compound is also explored within polymer chemistry for its ability to modify polymer properties. The trifluoromethyl group can enhance hydrophobicity and thermal stability, making it useful in developing advanced materials.
Case Study: Polymer Modification
Research demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to environmental degradation. This application is particularly relevant for coatings and packaging materials that require enhanced durability .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential as an intermediate for PI3K/mTOR inhibitors; enhanced bioactivity observed. |
| Antimicrobial Agents | Significant antimicrobial activity against various strains; potential for new drug development. |
| Material Science | Improved mechanical properties in polymers; enhanced durability in coatings and packaging. |
Mechanism of Action
The mechanism of action of Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Benzoate Derivatives with Heterocyclic Substituents ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share a benzoate ester backbone but differ in heterocyclic substituents and linker groups. Key distinctions include:
- Heterocyclic Core : The target compound uses a pyridine ring, whereas I-6230 and I-6273 incorporate pyridazine and isoxazole rings, respectively. Pyridazine and isoxazole rings exhibit distinct electronic properties, which may alter solubility and receptor interactions .
- Ester Group : Methyl vs. ethyl esters influence lipophilicity (logP) and hydrolysis rates. Methyl esters are generally more resistant to esterase-mediated cleavage than ethyl esters .
Table 1: Key Features of Ethyl Benzoate Analogs
| Compound | Heterocycle | Linker | Ester Group | Potential Application |
|---|---|---|---|---|
| Target Compound | Pyridine (-CF₃) | Direct bond | Methyl | Agrochemicals |
| I-6230 | Pyridazine | Phenethylamino | Ethyl | Pharmaceuticals |
| I-6273 | Isoxazole | Phenethylamino | Ethyl | Pharmaceuticals |
Triazine-Based Methyl Benzoate Pesticides ()
Triazole-containing compounds like triflusulfuron methyl ester (methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) highlight structural divergence:
- Core Structure : The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in triflusulfuron. Instead, its pyridine-CF₃ group may target different biological pathways.
- Electronic Effects : The trifluoromethyl group in both compounds enhances electron-withdrawing properties, but its placement on pyridine (vs. triazine) alters reactivity and interaction with enzymes .
Ether-Linked Pyridinyl Benzoates ()
Methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate (CAS 7382-40-3) differs in the connectivity between the pyridine and benzoate:
Naturally Occurring Benzoate Esters ()
Natural products like ethyl 4-(sulfooxy)benzoate (compound 13) and ethyl trans-p-hydroxycinnamate (compound 16) from bamboo shoots contrast sharply:
- Functionality : Sulfate or hydroxyl groups in natural esters improve water solubility but reduce membrane permeability compared to the hydrophobic trifluoromethyl group in the target compound.
- Applications : Natural esters are often explored for antioxidant or antimicrobial activity, whereas synthetic analogs like the target compound may prioritize stability and target specificity .
Biological Activity
Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C14H10F3N
- Molecular Weight : 281.22 g/mol
- CAS Number : 1299607-44-5
The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and biological activity of organic compounds, influencing their pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyridine and benzoate moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, suggesting potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
Research has also highlighted the anticancer potential of compounds with similar structures. For example, a study demonstrated that certain trifluoromethyl-containing compounds led to a reduction in cell viability in aggressive cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer model). The compound exhibited a decrease in viability by approximately 55% at a concentration of 10 µM after three days of treatment .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group at the para-position significantly enhances the biological activity of benzene derivatives. SAR studies have shown that this modification can lead to improved potency against various biological targets, including serotonin uptake inhibition and enzyme interactions. For example, compounds with a -CF3 group demonstrated up to six-fold increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (µg/mL) | Biological Activity |
|---|---|---|
| This compound | 3.12 - 12.5 | Antibacterial against S. aureus |
| Trifluoromethyl benzamide derivative | <10 | Anticancer activity in MDA-MB-231 |
| Pyrrole derivative | 3.125 | Antibacterial against E. coli |
Case Studies
- Antimicrobial Efficacy : A study evaluated various pyridine derivatives for their antibacterial properties. The findings indicated that this compound showed superior activity against Gram-positive bacteria compared to Gram-negative strains, which aligns with its structural characteristics that favor interaction with bacterial membranes .
- Antitumor Activity : In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in mice treated with the compound at specified dosages, showcasing its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate, and what key intermediates should be prioritized?
Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a benzoate precursor. Key steps include:
Pyridine Functionalization : Introduce the trifluoromethyl group at the 4-position of pyridine via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Kumada or Suzuki reactions) .
Esterification : React 4-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Critical Intermediates :
| Intermediate | Role | Purity Control Method |
|---|---|---|
| 4-(Trifluoromethyl)pyridin-2-ylboronic acid | Cross-coupling precursor | HPLC (>95%) |
| 4-[4-(Trifluoromethyl)pyridin-2-yl]benzoic acid | Esterification substrate | Melting point analysis |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm the absence of unreacted benzoic acid (δ 10-12 ppm for COOH) and verify ester methyl group (δ 3.8-4.0 ppm).
- ¹⁹F NMR : Single peak near δ -60 ppm confirms the trifluoromethyl group .
Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₄H₁₀F₃NO₂: 293.06 g/mol).
X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing effects, especially if unexpected melting points arise .
Q. Common Pitfalls :
- Overlapping signals in ¹H NMR (e.g., aromatic protons) can be resolved using 2D COSY or NOESY.
- Moisture-sensitive trifluoromethyl groups may require anhydrous handling during analysis .
Q. What solvent systems and reaction conditions optimize the esterification step in synthesizing this compound?
Methodological Answer:
Q. Post-Reaction Workup :
- Neutralize excess acid with NaHCO₃.
- Extract with dichloromethane and dry over MgSO₄.
Advanced Research Questions
Q. How can computational modeling predict the impact of the trifluoromethyl group on the compound's bioactivity and binding affinity?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes). The CF₃ group’s electronegativity may enhance hydrophobic binding in active sites .
QSAR Analysis : Correlate substituent effects (e.g., Hammett σ constants) with experimental IC₅₀ values to predict activity trends.
MD Simulations : Assess conformational stability of the pyridine-benzoate scaffold in solvated environments.
Q. Case Study :
Q. What strategies resolve conflicting data regarding the compound's solubility and stability across different experimental conditions?
Methodological Answer:
| Conflict | Resolution Strategy | Reference Technique |
|---|---|---|
| Solubility in DMSO vs. Water | Use phase-solubility diagrams and Hansen solubility parameters. | UV-Vis spectroscopy |
| pH-Dependent Degradation | Conduct accelerated stability studies (40°C/75% RH) at pH 1–10. | LC-MS for degradation products |
| Crystallinity Variability | Screen polymorphs via slurry crystallization (e.g., ethanol/acetone). | PXRD |
Q. Example :
- A study found discrepancies in melting points (287–293°C) due to polymorphic forms; recrystallization from ethanol/water yielded a consistent Form I .
Q. How does the electronic environment of the pyridine ring influence regioselectivity in derivatization reactions?
Methodological Answer:
Electrophilic Aromatic Substitution (EAS) :
- The electron-withdrawing CF₃ group directs incoming electrophiles to the meta position relative to itself.
- Example : Nitration at the 5-position of pyridine (meta to CF₃) dominates over para substitution .
Nucleophilic Attack :
- The pyridine nitrogen’s lone pair is less available due to CF₃’s -I effect, reducing reactivity toward nucleophiles at the 2-position.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
